4-Bromo-6-chloro-1,2-dihydronaphthalene

Catalog No.
S15951012
CAS No.
M.F
C10H8BrCl
M. Wt
243.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-6-chloro-1,2-dihydronaphthalene

Product Name

4-Bromo-6-chloro-1,2-dihydronaphthalene

IUPAC Name

4-bromo-6-chloro-1,2-dihydronaphthalene

Molecular Formula

C10H8BrCl

Molecular Weight

243.53 g/mol

InChI

InChI=1S/C10H8BrCl/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h3-6H,1-2H2

InChI Key

SOYMMUSIMSFNGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)Cl)C(=C1)Br

4-Bromo-6-chloro-1,2-dihydronaphthalene is an organic compound characterized by a molecular formula of C10H8BrCl. It is a halogenated derivative of 1,2-dihydronaphthalene, notable for the presence of a bromine atom at the fourth position and a chlorine atom at the sixth position of the naphthalene ring. This structural arrangement contributes to its unique chemical properties and reactivity, making it a subject of interest in organic synthesis and material science.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide, amines, or thiols. For example, treatment with sodium hydroxide can yield 4-hydroxy-6-chloro-1,2-dihydronaphthalene.
  • Oxidation Reactions: The compound can be oxidized to form naphthoquinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The bromine atom can be reduced to yield 6-chloro-1,2-dihydronaphthalene using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

4-Bromo-6-chloro-1,2-dihydronaphthalene can be synthesized through several methods:

  • Bromination of 1,2-Dihydronaphthalene: This method involves treating 1,2-dihydronaphthalene with bromine or N-bromosuccinimide in an inert solvent (e.g., carbon tetrachloride) under reflux conditions.
  • Chlorination: Following bromination, chlorination can be performed using chlorine gas or a chlorinating agent to introduce the chlorine substituent at the sixth position.

The compound has several applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Utilized in developing novel materials with specific electronic or optical properties.
  • Pharmaceuticals: Potential precursor for synthesizing biologically active compounds.

Interaction studies involving 4-Bromo-6-chloro-1,2-dihydronaphthalene focus on its reactivity with nucleophiles and electrophiles. The presence of both bromine and chlorine atoms allows for diverse substitution patterns that can lead to various derivatives with potentially different biological and chemical properties. Understanding these interactions is crucial for designing compounds with targeted functionalities.

Several compounds share structural similarities with 4-Bromo-6-chloro-1,2-dihydronaphthalene:

Compound NameStructural FeaturesUnique Properties
1-Bromo-2,3-dihydronaphthaleneBromine at the first positionDifferent reactivity due to bromine positioning
2-Bromo-1,4-dihydronaphthaleneBromine at the second positionVarying substitution patterns compared to 4-bromo
4-Chloro-1,2-dihydronaphthaleneChlorine at the fourth positionLacks bromine but retains similar reactivity

4-Bromo-6-chloro-1,2-dihydronaphthalene is unique due to the combination of both bromine and chlorine substituents at specific positions on the naphthalene ring. This distinct arrangement influences its reactivity and potential applications in organic synthesis compared to its analogs .

XLogP3

4

Exact Mass

241.94979 g/mol

Monoisotopic Mass

241.94979 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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